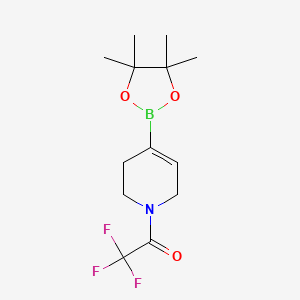

2,2,2-trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone

Description

This compound (CAS 878805-74-4) features a trifluoroethanone moiety linked to a 5,6-dihydropyridine ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C₁₃H₁₉BF₃NO₃, with a molecular weight of 305.10 g/mol . The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

2,2,2-trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-5-7-18(8-6-9)10(19)13(15,16)17/h5H,6-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLWQCYZJVCWJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744627 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878805-74-4 | |

| Record name | 2,2,2-Trifluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a synthetic compound with a complex structure that includes a trifluoroacetyl group and a boron-containing dioxaborolane moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₄H₁₆BF₃O₃

- Molecular Weight : 300.08 g/mol

- CAS Number : 1004294-77-2

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the trifluoroacetyl group and the dioxaborolane moiety. The presence of the nitrogen-containing dihydropyridine ring suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays demonstrated that related compounds showed selective cytotoxicity against tumorigenic cell lines with IC50 values in the low micromolar range .

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against specific enzymes:

- Cholinesterases : Similar compounds have shown moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against breast cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways .

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with cholinesterases. The study found that it exhibited selective inhibition towards BChE over AChE, suggesting potential therapeutic applications in neurodegenerative diseases where BChE plays a significant role .

Safety Profile

The compound is classified with precautionary statements indicating potential hazards:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and bioavailability of the molecules. Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Protein Degradation

This compound serves as a building block in the development of protein degraders. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with proteins, facilitating targeted degradation. This application is particularly relevant in the treatment of diseases where specific protein overexpression contributes to pathogenesis.

Organic Synthesis Applications

Synthetic Intermediates

The compound acts as a versatile intermediate in organic synthesis. Its unique functional groups allow for further modifications that can lead to the synthesis of more complex organic molecules. For instance:

- Cross-Coupling Reactions : The boron atom can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

| Reaction Type | Example Products |

|---|---|

| Suzuki Coupling | Biaryl compounds |

| Nucleophilic Substitution | Fluorinated amines |

Material Science Applications

Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability and chemical resistance. Research has shown that polymers derived from this compound exhibit superior properties compared to their non-fluorinated counterparts.

Nanomaterials

The compound's ability to form stable complexes with metal ions makes it useful in the synthesis of nanomaterials. These nanomaterials have applications in catalysis and as sensors due to their high surface area and reactivity.

Case Studies

- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound inhibited proliferation in breast cancer cell lines by targeting specific signaling pathways.

- Protein Degrader Development : Research detailed in Nature Chemical Biology highlighted the successful application of dioxaborolane derivatives in creating targeted protein degraders that showed efficacy against specific oncogenic proteins.

- Polymer Synthesis : An investigation into fluorinated polymers demonstrated improved mechanical properties and solvent resistance when synthesized from trifluoro compounds similar to this one.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with analogs:

Key Observations :

Bioactivity and Computational Predictions

- Bioactivity: Structural similarity strongly correlates with bioactivity (). The trifluoromethyl group may enhance target binding or metabolic stability compared to non-fluorinated analogs .

- Similarity Metrics: Tanimoto and Dice coefficients () would likely show lower similarity between the target compound and non-fluorinated analogs, impacting predicted interactions .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,2,2-trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) to couple the boronate ester moiety with a trifluoroacetyl-substituted dihydropyridine precursor. Key steps include:

- Precursor preparation : Use 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives as boron sources.

- Reaction conditions : Optimize temperature (typically 80–100°C), solvent (dioxane or THF), and base (K₂CO₃ or NaOAc) to achieve high yields.

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How to characterize the boron-containing intermediate using spectroscopic techniques?

- Methodological Answer :

- ¹¹B NMR : Confirm the presence of the boronate ester (δ ~30–35 ppm).

- ¹H/¹³C NMR : Assign dihydropyridine protons (δ 1.5–2.5 ppm for CH₂ groups) and trifluoroacetyl signals (δ 160–170 ppm in ¹³C for C=O).

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring accurate bond-length validation (e.g., B–O bond ~1.36 Å) .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in catalytic activity data for cross-coupling reactions involving this compound?

- Methodological Answer :

- Control experiments : Compare reaction rates with/without the boronate ester to isolate its role.

- Kinetic studies : Use pseudo-first-order conditions to determine rate constants.

- DFT calculations : Model transition states to identify steric/electronic barriers (e.g., hindered rotation in dihydropyridine).

- Replication : Validate results across multiple batches to rule out impurities (e.g., via HPLC-MS) .

Q. What strategies mitigate hydrolysis of the dioxaborolane group during storage or reaction?

- Methodological Answer :

- Stabilization : Store under inert atmosphere (argon) with molecular sieves.

- Solvent selection : Use anhydrous THF or dioxane to minimize water exposure.

- Additives : Include pinacol (free boronic acid scavenger) in reaction mixtures.

- Monitoring : Track hydrolysis via ¹¹B NMR (appearance of δ ~10–15 ppm for boronic acid) .

Q. How to evaluate the compound’s electronic effects in transition-metal-catalyzed reactions?

- Methodological Answer :

- Electrochemical analysis : Cyclic voltammetry to measure redox potentials of the boronate ester.

- Hammett studies : Correlate substituent effects (σₚ values) with reaction rates.

- Catalyst screening : Test Pd, Ni, or Cu catalysts to assess electronic compatibility (e.g., electron-deficient Pd enhances oxidative addition) .

Data Analysis & Theoretical Frameworks

Q. How to reconcile discrepancies between computational and experimental geometries of the boronate ester moiety?

- Methodological Answer :

- Benchmarking : Compare DFT (B3LYP/6-31G*) calculations with X-ray data.

- Conformational sampling : Use molecular dynamics (MD) to explore low-energy conformers.

- Error analysis : Adjust basis sets (e.g., def2-TZVP) for boron-containing systems .

Q. What statistical methods validate reproducibility in synthetic yield across laboratories?

- Methodological Answer :

- ANOVA : Analyze variance between batches/labs.

- Standard protocols : Adopt SOPs for reagent purity, reaction setup, and workup.

- Blind testing : Independent replication by third-party labs to eliminate bias .

Applications in Mechanistic Studies

Q. How to probe the role of the trifluoroacetyl group in directing regioselectivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.